2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core with a benzylidene substituent at position 2 and a methyl group at position 4. The allyloxy moiety on the benzylidene group (2-(allyloxy)benzylidene) distinguishes it from other derivatives. Its molecular formula is C₂₁H₁₅N₃O₃S, with a molecular weight of 389.43 g/mol. The compound is synthesized via Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with 2-(allyloxy)benzaldehyde under acidic conditions .
Properties
IUPAC Name |
(2Z)-6-methyl-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-3-8-22-12-7-5-4-6-11(12)9-13-15(21)19-16(23-13)17-14(20)10(2)18-19/h3-7,9H,1,8H2,2H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZZHQPHWESIY-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3OCC=C)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OCC=C)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606956-41-6 | |
| Record name | (2Z)-2-[2-(ALLYLOXY)BENZYLIDENE]-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate aldehydes with thiazole derivatives under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent . Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit notable cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Synthesis and Evaluation :
- A study synthesized several thiazolo[3,2-b][1,2,4]triazine derivatives and evaluated their anticancer properties against a panel of 60 human cancer cell lines. Compounds derived from this scaffold showed promising results with some exhibiting high selectivity and potency against melanoma and breast cancer cell lines at concentrations around 10 µM .
- Notably, compounds like 2h and 2i were highlighted for their effectiveness without inducing toxicity in normal HEK293 cells .
- Structure-Activity Relationship (SAR) :
Other Biological Activities
Beyond anticancer properties, thiazolo[3,2-b][1,2,4]triazine derivatives have been investigated for other therapeutic applications:
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : Certain compounds within this class exhibit anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Benzylidene Group
The benzylidene substituent at position 2 is a key structural determinant. Comparative examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., cyano , chloro ) exhibit higher thermal stability (e.g., 4-cyanobenzylidene analog melts at 213–215°C vs. allyloxy analog, which lacks reported mp).
- Allyloxy vs.
- Bioactivity : The target compound’s allyloxy substituent may modulate cytotoxicity, as seen in SAR studies where substituent polarity correlates with cancer cell line inhibition .
Core Structure Modifications
Replacing the thiazolo-triazine-dione core with related heterocycles alters bioactivity:
- Thieno[2,3-d]pyrimidinone vs. Thiazolo[3,2-b]-1,2,4-triazinone: Overlay similarity >60%, but thiazolo-triazinones show improved binding in molecular docking studies due to sulfur’s electronegativity .
- Pyrimido[2,1-b]quinazoline : Derivatives like compound 12 (C₁₇H₁₀N₄O₃) exhibit lower molecular weights (318 g/mol) and distinct NH/CN IR peaks (3,217 cm⁻¹ and 2,220 cm⁻¹) .
Spectral Signatures
Biological Activity
2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It is derived from a thiazolo[3,2-b][1,2,4]triazine scaffold, which is known for its pharmacological versatility. The synthetic route often includes the reaction of appropriate aldehydes with thiazole derivatives under controlled conditions to yield the desired benzylidene derivative.
Anticancer Properties
Research indicates that compounds related to the thiazolo[3,2-b][1,2,4]triazine scaffold exhibit significant anticancer activity. In a study involving the NCI 60 cell line screen, several derivatives demonstrated potent activity against various cancer cell lines at concentrations as low as 10 μM without exhibiting toxicity to normal cells (HEK293) . Notably, structural modifications at position C-5 of the thiazolo ring were found to influence the pharmacological properties significantly.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against common pathogens such as Staphylococcus aureus and Candida albicans. The antimicrobial efficacy was assessed using disk diffusion methods, and results indicated promising inhibitory effects against these microorganisms .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of mushroom tyrosinase. In comparative studies, it demonstrated an IC50 value of 0.08 µM against tyrosinase, making it significantly more potent than standard inhibitors like kojic acid (IC50 = 24.09 µM) . This suggests potential applications in cosmetic formulations for skin lightening by inhibiting melanin production.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that variations in substituents on the thiazolo ring significantly affect biological activity. For instance:
- Hydroxyl Substituents : The presence of hydroxyl groups enhances tyrosinase inhibition.
- Allyloxy Group : The allyloxy moiety appears to contribute positively to anticancer and antimicrobial activities.
Case Studies
- Anticancer Activity : A derivative of this compound was tested against human tumor cell lines including KB and HepG2/A2. The results showed selective cytotoxicity with minimal effects on normal cells .
- Antimicrobial Efficacy : In a systematic evaluation of various thiazole derivatives, one analog exhibited significant inhibition against Candida albicans, supporting its potential as an antifungal agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
